Benzoic acid, 3,4,5-trimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,4,5-trimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide is a complex organic compound that combines the structural elements of benzoic acid and benzodiazepine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4,5-trimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide typically involves multiple steps:
Preparation of 3,4,5-trimethoxybenzoic acid: This can be achieved by methylation of gallic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide.
Synthesis of the benzodiazepine derivative: The benzodiazepine core can be synthesized through a condensation reaction involving an appropriate amine and a benzoyl chloride derivative.
Coupling reaction: The final step involves the coupling of the benzodiazepine derivative with the 3,4,5-trimethoxybenzoic acid hydrazide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the benzodiazepine ring, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Benzoic acid, 3,4,5-trimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-anxiety and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodiazepine moiety is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects in the central nervous system. This can lead to anxiolytic and sedative effects. The trimethoxybenzoic acid component may also contribute to the compound’s overall biological activity by interacting with other molecular pathways .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A simpler analog that lacks the benzodiazepine moiety.
Benzodiazepine derivatives: Compounds like diazepam and lorazepam, which share the benzodiazepine core but differ in their substituents.
Uniqueness
The uniqueness of benzoic acid, 3,4,5-trimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide lies in its combined structural features, which may confer a distinct pharmacological profile. The presence of both the benzodiazepine and trimethoxybenzoic acid moieties allows for potential multi-target interactions, enhancing its therapeutic potential .
Properties
CAS No. |
84044-29-1 |
---|---|
Molecular Formula |
C25H23ClN4O5 |
Molecular Weight |
494.9 g/mol |
IUPAC Name |
N'-(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)-3,4,5-trimethoxybenzohydrazide |
InChI |
InChI=1S/C25H23ClN4O5/c1-33-19-11-15(12-20(34-2)22(19)35-3)24(31)30-29-23-25(32)27-18-10-9-16(26)13-17(18)21(28-23)14-7-5-4-6-8-14/h4-13,23,29H,1-3H3,(H,27,32)(H,30,31) |
InChI Key |
RDLIIDSWDKDFIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC2C(=O)NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.